molecular formula C13H5Cl2F3N2 B2437285 2-Chloro-6-(3-chlorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile CAS No. 338749-85-2

2-Chloro-6-(3-chlorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile

Cat. No. B2437285
CAS RN: 338749-85-2
M. Wt: 317.09
InChI Key: JXRGSEZMZQLIPO-UHFFFAOYSA-N
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Description

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound. Similar to benzene and pyridine, it is composed of a six-membered ring with alternating double and single bonds, but one of the carbon atoms is replaced by a nitrogen atom .


Synthesis Analysis

The synthesis of such compounds generally involves reactions like nucleophilic substitution or electrophilic aromatic substitution. The exact method would depend on the starting materials and the specific conditions required .


Molecular Structure Analysis

The molecular structure of such compounds is generally planar due to the sp2 hybridization of the carbon and nitrogen atoms in the ring. The presence of electronegative atoms like nitrogen, chlorine, and fluorine would create regions of high electron density .


Chemical Reactions Analysis

Pyridine derivatives can undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic substitution, and metal-catalyzed cross coupling. The exact reactions would depend on the other functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds would depend on their specific structure. For example, the trifluoromethyl group is electron-withdrawing, which would affect the compound’s reactivity. The presence of halogens like chlorine and fluorine might also affect the compound’s polarity, boiling point, and other physical properties .

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of Trifluoromethylated N-heterocycles : A study by Channapur et al. (2019) described the synthesis of 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile, demonstrating its utility as a versatile building block for creating trifluoromethylated N-heterocycles. This indicates potential applications of related compounds like 2-Chloro-6-(3-chlorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile in synthesizing complex molecular structures (Channapur et al., 2019).

Optical and Structural Properties

  • Characterization of Pyridine Derivatives : Zedan et al. (2020) explored the optical and diode characteristics of two pyridine derivatives, showing their utility in understanding the molecular structures and electronic properties of similar compounds. This research might be relevant for investigating the structural and optical properties of this compound (Zedan et al., 2020).

  • Thermal and Spectroscopic Analysis : The study by Sadeek et al. (2015) on 4,6-Bis(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile and its metal complexes provides insights into thermal and spectroscopic properties which could be analogous for compounds like this compound (Sadeek et al., 2015).

Chemical Reactivity and Complex Formation

  • Reactivity with Transition Metals : The interaction of 4,6-Bis(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile with transition metals, as detailed by Sadeek et al. (2015), suggests possible avenues for exploring the reactivity of related compounds with metals, leading to the formation of new complexes (Sadeek et al., 2015).

Mechanism of Action

The mechanism of action of such compounds would depend on their specific biological targets. Many pyridine derivatives are biologically active and can interact with various enzymes and receptors .

Safety and Hazards

Like many organic compounds, pyridine derivatives should be handled with care. They may be flammable and could cause eye and skin irritation. Specific safety data would depend on the exact structure of the compound .

Future Directions

The study of pyridine derivatives is a vibrant field in organic chemistry, with potential applications in pharmaceuticals, agrochemicals, and materials science. Future research might focus on developing new synthetic methods, studying the compounds’ biological activity, or exploring their physical properties .

properties

IUPAC Name

2-chloro-6-(3-chlorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H5Cl2F3N2/c14-8-3-1-2-7(4-8)11-5-10(13(16,17)18)9(6-19)12(15)20-11/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXRGSEZMZQLIPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC(=C(C(=C2)C(F)(F)F)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H5Cl2F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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